3-(3-Ethoxyphenyl)-5-chlorobenzoic acid
Description
3-(3-Ethoxyphenyl)-5-chlorobenzoic acid is a benzoic acid derivative featuring a chlorine atom at the 5th position and a 3-ethoxyphenyl group at the 3rd position of the benzene ring. The ethoxy group (-OCH₂CH₃) introduces electron-donating effects, modulating the acidity of the carboxylic acid group, while the chlorine atom at position 5 enhances lipophilicity and influences electronic properties .
Properties
IUPAC Name |
3-chloro-5-(3-ethoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-2-19-14-5-3-4-10(9-14)11-6-12(15(17)18)8-13(16)7-11/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMXMWJZAPLHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690033 | |
| Record name | 5-Chloro-3'-ethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-10-4 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-3′-ethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261934-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3'-ethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-5-chlorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-ethoxyphenylboronic acid.
Coupling Reaction: A Suzuki coupling reaction is performed with 5-chlorobenzoic acid using a palladium catalyst under basic conditions.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors for the coupling reaction.
Catalyst Recovery: Efficient recovery and reuse of the palladium catalyst to reduce costs.
Automated Purification: Employing automated systems for purification to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)-5-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethoxy group can be oxidized to a carboxylic acid or reduced to an alcohol.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Formation of various substituted benzoic acids.
Oxidation: Conversion to this compound derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
3-(3-Ethoxyphenyl)-5-chlorobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Material Science: Utilized in the creation of novel materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)-5-chlorobenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Table 1: Substituent Comparison of Benzoic Acid Derivatives
Key Observations :
- Electronic Effects : The ethoxy group in this compound reduces acidity compared to electron-withdrawing substituents (e.g., -COOH in 3-(3-carboxyphenyl)-5-chlorobenzoic acid) .
- Lipophilicity : Chlorine and bromine substituents enhance lipophilicity, improving membrane permeability in drug candidates .
Insights for Target Compound :
- Potential synthesis routes for this compound could involve Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the ethoxyphenyl group, followed by chlorination at position 5 .
- Purification via HPLC or recrystallization (common in –3) ensures high purity for pharmaceutical applications.
Table 3: Property Comparison
Critical Analysis :
- Solubility: The ethoxy group in the target compound likely reduces water solubility compared to hydrophilic derivatives like adenosyl-thio analogs ().
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